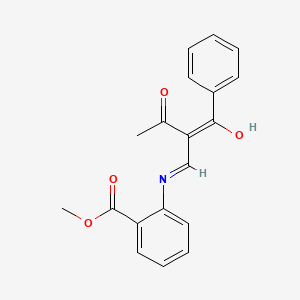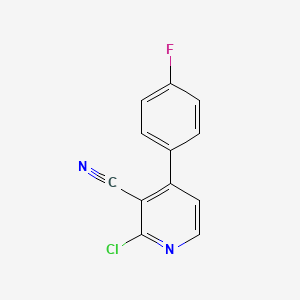![molecular formula C19H18ClN3O3S B2760227 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1448134-75-5](/img/structure/B2760227.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound. It contains a benzo[d]oxazole moiety, a chloropyridine ring, and a piperidine ring. This complex structure suggests potential interactions with various biological targets and makes it a candidate for diverse scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the formation of the benzo[d]oxazole ring. An appropriate benzoic acid derivative reacts with aniline under acidic conditions to form benzo[d]oxazole. The thioether linkage is introduced via thiolation using a suitable thiol reagent. For the chloropyridine moiety, starting from 5-chloropyridine, the molecule undergoes nucleophilic substitution to introduce the piperidine ring, usually through a reaction involving a piperidine derivative. The final step involves linking the benzo[d]oxazol-2-ylthio and chloropyridin-2-yloxy piperidine fragments via an ethanone bridge using suitable coupling agents under controlled conditions.
Industrial Production Methods
On an industrial scale, this compound can be produced using optimized versions of the above synthetic routes. The process may involve continuous flow synthesis to enhance yield and purity, with meticulous control of reaction conditions to ensure reproducibility and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation at the thioether linkage, potentially forming sulfoxides or sulfones.
Reduction: Reduction could occur at the ketone group, yielding secondary alcohols.
Substitution: The chloropyridine ring can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides can react with the chloropyridine under mild heating conditions.
Major Products
The products of these reactions vary based on the conditions and reagents used, but generally include sulfoxides, sulfones, secondary alcohols, and substituted pyridines.
科学研究应用
This compound is valuable in a variety of research fields:
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions, given its complex structure that can mimic biological substrates.
Industry: Could be used in the development of novel materials with specific chemical properties.
作用机制
The exact mechanism of action depends on the specific application:
Molecular Targets: The compound's structure suggests it can interact with enzymes, possibly inhibiting their activity by mimicking natural substrates.
Pathways Involved: Likely involves key signaling pathways within the cells, particularly those related to its structural motifs (e.g., benzo[d]oxazole interactions with DNA or protein targets).
相似化合物的比较
Similar Compounds
2-(Benzo[d]oxazol-2-ylthio)acetophenone: Similar scaffold but lacks the piperidine and chloropyridine moieties.
1-(4-Piperidinyl)-2-(pyridin-2-yloxy)ethanone: Lacks the benzo[d]oxazole moiety, simpler structure.
Benzo[d]oxazole-2-thiol: Only the benzo[d]oxazole thioether, without additional functional groups.
Uniqueness
The uniqueness of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone lies in its intricate structure, which combines multiple functional groups and ring systems, offering a diverse range of chemical interactions and applications.
There you go! Let me know if there’s more you’d like to dig into.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-13-5-6-17(21-11-13)25-14-7-9-23(10-8-14)18(24)12-27-19-22-15-3-1-2-4-16(15)26-19/h1-6,11,14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJYWARTFCPWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B2760150.png)
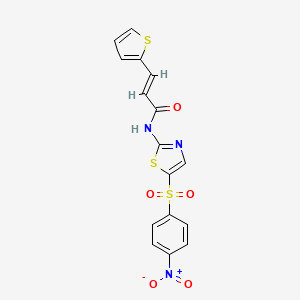
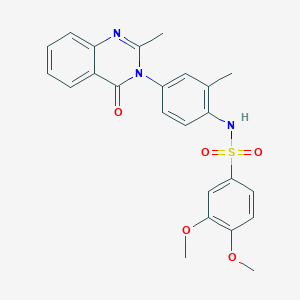
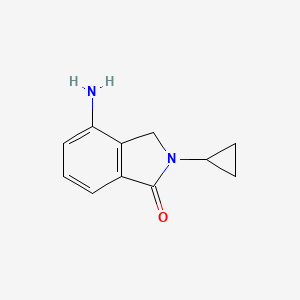
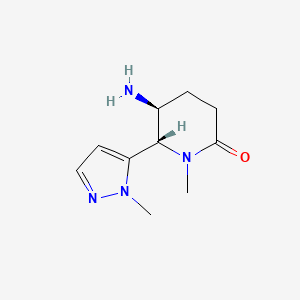
![4-(tert-butyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760156.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
![2-(3-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2760160.png)
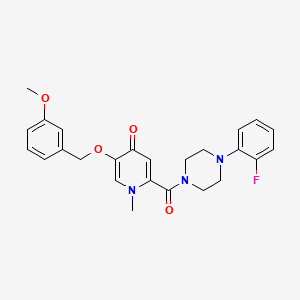
![7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B2760164.png)
